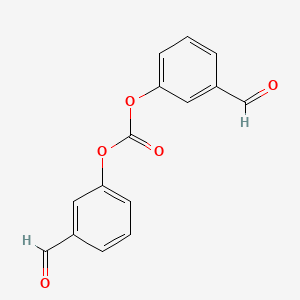
Bis(3-formylphenyl) carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3-formylphenyl) carbonate is an organic compound with the molecular formula C15H10O5 It is characterized by the presence of two formyl groups attached to a carbonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(3-formylphenyl) carbonate typically involves the reaction of 3-formylphenol with phosgene or a phosgene substitute under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2C7H6O2+COCl2→C15H10O5+2HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of phosgene substitutes, such as diphosgene or triphosgene, can also be employed to enhance safety and reduce the risk associated with handling phosgene gas.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(3-formylphenyl) carbonate undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The carbonate moiety can undergo nucleophilic substitution reactions with amines or alcohols to form carbamates or carbonates, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or alcohols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Bis(3-carboxyphenyl) carbonate.
Reduction: Bis(3-hydroxyphenyl) carbonate.
Substitution: Carbamates or carbonates depending on the nucleophile used.
Applications De Recherche Scientifique
Bis(3-formylphenyl) carbonate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polycarbonates and polyurethanes, providing enhanced thermal and mechanical properties.
Materials Science: It is utilized in the development of advanced materials with specific properties, such as high transparency and durability.
Biology and Medicine: Research is ongoing to explore its potential as a building block for drug delivery systems and biodegradable polymers.
Mécanisme D'action
The mechanism by which bis(3-formylphenyl) carbonate exerts its effects is primarily through its reactivity with nucleophiles. The carbonate moiety acts as an electrophilic center, facilitating nucleophilic attack and subsequent formation of various derivatives. The formyl groups can also participate in condensation reactions, forming Schiff bases with amines.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(4-formylphenyl) carbonate: Similar structure but with formyl groups at the para position.
Bis(3-hydroxyphenyl) carbonate: Similar structure but with hydroxyl groups instead of formyl groups.
Bis(3-carboxyphenyl) carbonate: Similar structure but with carboxyl groups instead of formyl groups.
Uniqueness
Bis(3-formylphenyl) carbonate is unique due to the presence of formyl groups, which provide distinct reactivity compared to hydroxyl or carboxyl groups. This allows for specific applications in polymer synthesis and materials science where formyl functionality is desired.
Propriétés
Numéro CAS |
70258-75-2 |
|---|---|
Formule moléculaire |
C15H10O5 |
Poids moléculaire |
270.24 g/mol |
Nom IUPAC |
bis(3-formylphenyl) carbonate |
InChI |
InChI=1S/C15H10O5/c16-9-11-3-1-5-13(7-11)19-15(18)20-14-6-2-4-12(8-14)10-17/h1-10H |
Clé InChI |
AWCDFFYDYBWGFP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OC(=O)OC2=CC=CC(=C2)C=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


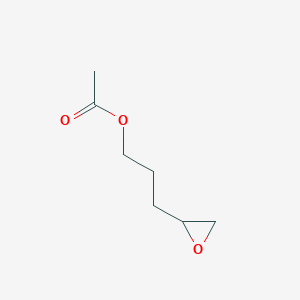
![7-Chlorobicyclo[2.2.1]heptane-2,3-dione](/img/structure/B14003504.png)
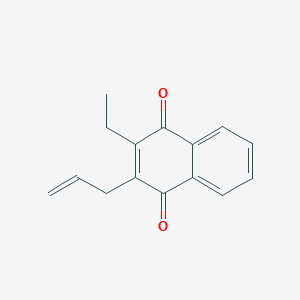

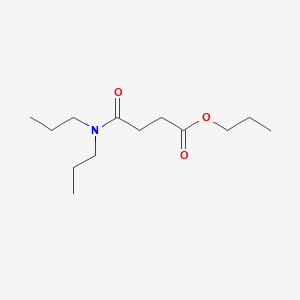
![1-[2-Hydroxy-3-(4-methylpiperazin-1-yl)propyl]-3,7-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B14003514.png)
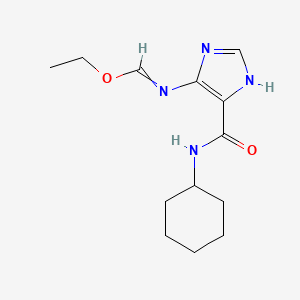

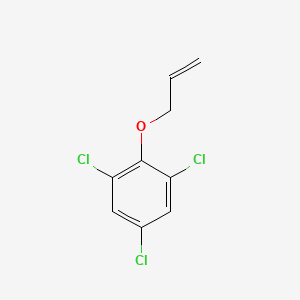

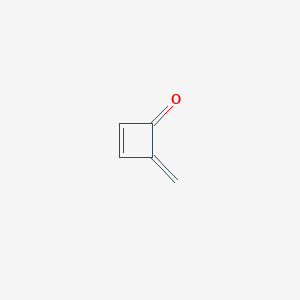
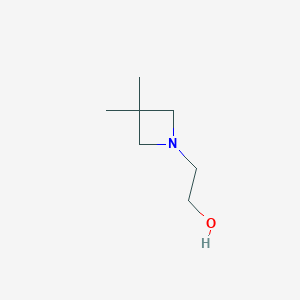
![2-[[2,5-Ditert-butyl-4-(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane](/img/structure/B14003572.png)
![2,2-Dichloro-n-[4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B14003583.png)
